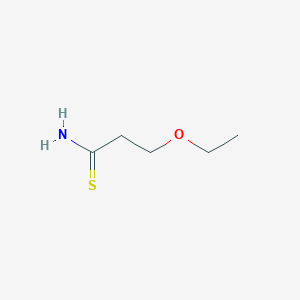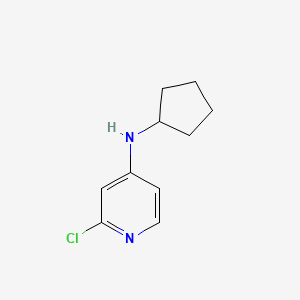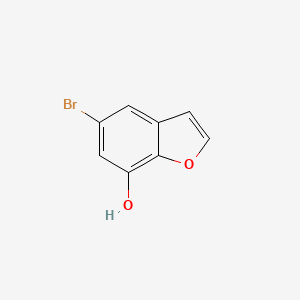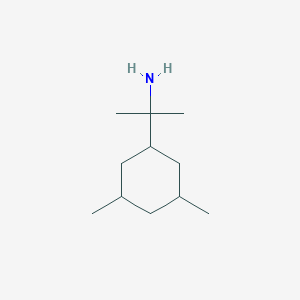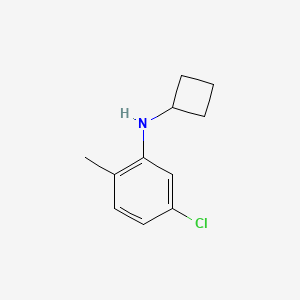
5,6-Dimethylhept-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylhept-5-en-1-ol is an organic compound with the molecular formula C9H18O. It is a primary alcohol with a unique structure characterized by a heptene backbone substituted with two methyl groups at positions 5 and 6, and a hydroxyl group at position 1. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dimethylhept-5-en-1-ol can be synthesized through several methods. One common approach involves the reaction of pinacol with acetoacetic ester or diketen. In the latter case, the diacetoacetate of pinacol is obtained and subjected to pyrolysis at 200°C . Another method involves the condensation of unsaturated vinylmethanol with diketen followed by pyrolysis of the resulting acetoacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The compound is then purified using techniques like distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6-Dimethylhept-5-en-1-al (aldehyde) or 5,6-Dimethylheptanoic acid (carboxylic acid).
Reduction: 5,6-Dimethylheptane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5,6-Dimethylhept-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dimethylhept-5-en-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo enzymatic oxidation to form aldehydes and carboxylic acids, which may further interact with biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-hepten-1-ol: An olefinic compound with a similar structure but different substitution pattern.
5,6-Dimethylheptan-1-ol: A saturated analog of 5,6-Dimethylhept-5-en-1-ol.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a double bond in the heptene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
5,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)9(3)6-4-5-7-10/h10H,4-7H2,1-3H3 |
InChI Key |
GMGPAPROGPZJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


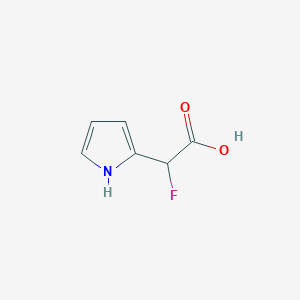
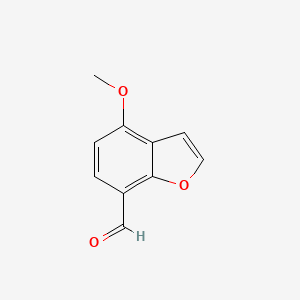


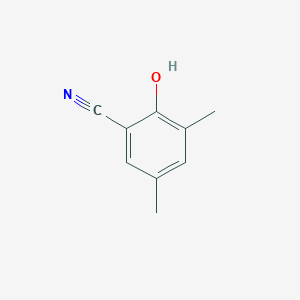


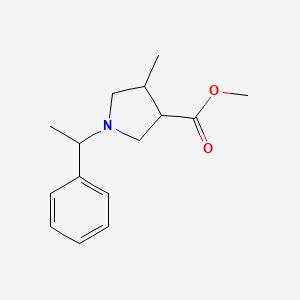
![2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13289608.png)
